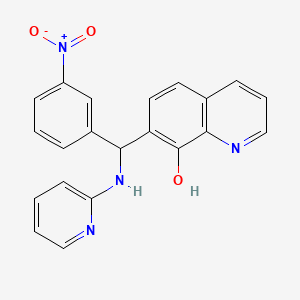

7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a versatile material with diverse applications in scientific research. It’s a novel 8-hydroxyquinoline derivative . Its unique structure enables its utilization in various fields including chemistry, biology, and material science, making it an invaluable tool for studying complex phenomena and developing.

Chemical Reactions Analysis

The compound can specifically inhibit HMGB1-mediated caspase-11 signaling . It targets directly to HMGB1 and changes the secondary conformation, consequently disrupting the interaction between LPS and HMGB1 and inhibiting the HMGB1-mediated delivery of LPS into the cytosol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 327.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .科学的研究の応用

Antibacterial Applications

Derivatives of quinolin-8-ol, such as 7-((3-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, have shown potential in inhibiting bacterial pathogens. For example, a study identified a derivative as a putative inhibitor of type III secretion in Yersinia pseudotuberculosis, suggesting the potential of these derivatives in targeting both intracellular and extracellular bacterial pathogens, including Chlamydia trachomatis (Enquist et al., 2012).

Chemical Sensing Applications

Certain derivatives are used as chemosensors due to their ability to exhibit a colorimetric response to specific ions or molecules. For instance, a study developed a colorimetric chemosensor based on a Schiff base for highly selective sensing of cyanide in aqueous solutions. This highlights the adaptability of quinolin-8-ol derivatives for sensing applications (Na et al., 2014).

Antimicrobial and Spectral Applications

Derivatives of quinolin-8-ol, such as this compound, have been synthesized and characterized for their spectral properties and antimicrobial activity. For instance, a study synthesized new ligands and characterized them using spectroscopic techniques. The ligands demonstrated in vitro antibacterial activity, revealing their potential in antimicrobial applications (Oza et al., 2011).

Anticancer Applications

Compounds related to quinolin-8-ol derivatives have been explored for their potential anticancer activity. A study synthesized and tested derivatives for their anti-proliferative activity against cancer cell lines. The findings suggested potent cytotoxic activity against cancer cells, indicating the potential of these compounds in cancer treatment research (Huang et al., 2013).

作用機序

特性

IUPAC Name |

7-[(3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21-17(10-9-14-6-4-12-23-20(14)21)19(24-18-8-1-2-11-22-18)15-5-3-7-16(13-15)25(27)28/h1-13,19,26H,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLJHRSWOKPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)

![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)

![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)